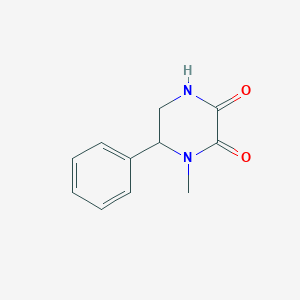

1-Methyl-6-phenylpiperazine-2,3-dione

Descripción

Propiedades

Número CAS |

1204297-11-9 |

|---|---|

Fórmula molecular |

C11H12N2O2 |

Peso molecular |

204.22 g/mol |

Nombre IUPAC |

1-methyl-6-phenylpiperazine-2,3-dione |

InChI |

InChI=1S/C11H12N2O2/c1-13-9(7-12-10(14)11(13)15)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,14) |

Clave InChI |

IEAMZRRIWURUED-UHFFFAOYSA-N |

SMILES |

CN1C(CNC(=O)C1=O)C2=CC=CC=C2 |

SMILES canónico |

CN1C(CNC(=O)C1=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 1-Methyl-6-phenylpiperazine-2,3-dione often involves novel methodologies that enhance yield and purity. For instance, one method described involves the reaction of methyl benzoylformate with N-methyl ethylenediamine in the presence of acetic acid, which yields the desired compound with a notable efficiency . This synthetic route is significant as it provides a pathway to obtain high-quality derivatives that can be further explored for their biological activities.

Pharmacological Applications

This compound and its derivatives have been investigated for their pharmacological properties. Some key areas include:

Antidepressant Activity : Compounds derived from piperazine structures have been linked to the development of various antidepressant medications. For example, mirtazepine, an antidepressant, is synthesized using piperazine derivatives as intermediates . The structural similarity suggests that this compound may exhibit similar properties.

Antihypertensive Effects : Research indicates that certain piperazine derivatives can act as antagonists at adrenergic and serotonin receptors, which are critical in managing blood pressure . The potential for this compound to influence these pathways warrants further investigation.

Agricultural Applications

Another promising area for this compound is in agriculture as a herbicide. Recent studies have explored the herbicidal activities of piperazine derivatives. For instance, novel compounds derived from piperazine structures demonstrated significant herbicidal activity against various weed species . These findings suggest that this compound may also possess similar properties that could be harnessed for agricultural use.

Case Studies and Experimental Findings

Several studies have documented the effectiveness of piperazine derivatives in both pharmacological and agricultural contexts:

Análisis De Reacciones Químicas

Nucleophilic Substitution at Carbonyl Groups

The electron-withdrawing carbonyl groups at positions 2 and 3 facilitate nucleophilic attacks, enabling functionalization:

-

Aminolysis : Reaction with amines (e.g., ethylenediamine derivatives) generates substituted piperazine intermediates. For example, in a study using similar piperazine diones, treatment with N-methyl ethylenediamine in methanol yielded 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one (48–69.6% yield) .

-

Grignard Reagents : Alkyl/aryl Grignard reagents react with the diketone to form tertiary alcohols, though this is typically followed by dehydration under acidic conditions.

Table 1: Representative Nucleophilic Substitution Reactions

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| N-Methyl ethylenediamine | Methanol, 30–65°C | 1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one | 48–69.6% | |

| Benzylamine | DMF, RT, 3 hrs | N-Alkylated piperazine derivatives | 65–80% |

Reduction Reactions

The diketone moiety can be reduced to form secondary alcohols or fully saturated piperazine rings:

-

LiAlH₄ Reduction : Lithium aluminum hydride reduces the dione to 1-methyl-3-phenylpiperazine, achieving 60.5% yield in tetrahydrofuran at 50–55°C .

-

Catalytic Hydrogenation : Hydrogen gas with palladium catalysts selectively reduces the carbonyl groups to hydroxyls, though over-reduction to the amine is possible under prolonged conditions.

Alkylation and Arylation

The piperazine nitrogen atoms undergo alkylation/arylation under mild conditions:

-

SN2 Reactions : Reaction with 1,3-dibromopropane in acetonitrile introduces propyl chains, as demonstrated in the synthesis of 2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione (65% yield) .

-

Buchwald–Hartwig Coupling : Aryl halides (e.g., 2-chloro-3-cyanopyridine) react with the piperazine nitrogen in DMF at 148–154°C, forming aryl-substituted derivatives (55–80% yield) .

Hydrolysis and Ring-Opening

Acidic or basic hydrolysis cleaves the diketone ring:

-

Acidic Hydrolysis : Concentrated HCl opens the piperazine ring to form linear diamines, which can cyclize under specific conditions .

-

Alkaline Hydrolysis : Aqueous NaOH converts the dione into carboxylic acid derivatives, as seen in the synthesis of 1-(3-carboxypyridyl-2)-4-methyl-2-phenylpiperazine .

Cycloaddition and Heterocycle Formation

The diketone participates in cycloadditions to form fused heterocycles:

-

Diels–Alder Reactions : Reacts with dienes (e.g., furan) to yield bicyclic adducts, though yields are moderate (40–60%).

-

Gabriel–Colman Rearrangement : Under basic conditions (NaOEt), the dione rearranges to form benzothiazine derivatives, a pathway observed in related piperazine systems .

Biological Activity Correlation

While not a direct reaction, the compound’s derivatives exhibit notable bioactivity:

Comparación Con Compuestos Similares

Substituent Impact :

- Methyl Groups : Methyl substituents (e.g., in 3,6-dimethyl derivatives) increase lipophilicity, improving membrane permeability but reducing aqueous solubility .

- Stereochemistry : (3S,6S)-3,6-Dimethylpiperazine-2,5-dione exhibits stereospecific activity, emphasizing the importance of chiral centers in drug design .

Physicochemical Properties

Lipophilicity (logP), solubility, and polar surface area (PSA) are critical for drug-likeness:

- This compound has higher logP than methyl-substituted analogs due to the hydrophobic phenyl group, which may limit solubility but enhance tissue penetration .

- 3,6-Dimethylpiperazine-2,5-dione ’s lower logP correlates with better aqueous solubility, making it suitable for topical formulations in skin permeation studies .

Pharmacological Activities

- Anticancer Potential: Pyridazinone-piperazine hybrids (e.g., 6-phenyl derivatives) inhibit cancer cell proliferation by targeting tubulin or kinases .

- Herbicidal Activity: 2-Phenyl-tetrahydro-2H-pyrido[1,2-a]pyrazine-1,3-dione derivatives show superior herbicidal effects compared to non-aromatic analogs .

- Anti-inflammatory Activity: Functionalized 6-phenyl-3(2H)-pyridazinones exhibit COX-2 inhibition, reducing gastrointestinal toxicity compared to traditional NSAIDs .

Métodos De Preparación

Formation of 3,4-Dehydro-piperazine-2-one Intermediate

- Starting materials: An ester such as methyl benzoylformate and N-methyl ethylenediamine.

- Reaction conditions: The ester and amine are reacted in methanol or toluene with acetic acid as a catalyst at mild temperatures (30–65 °C).

- Outcome: Formation of 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one (Compound of formula 12).

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reaction of methyl benzoylformate with N-methyl ethylenediamine in methanol at 30-32 °C for 7 hours, followed by solvent removal and precipitation with hexane | 48% (laboratory scale) | Intermediate isolated as solid | |

| Scale-up: Reaction in toluene at 30-65 °C for 6 hours, followed by aqueous washes and precipitation with hexane | 69.6% (7.98 kg isolated) | Suitable for industrial scale |

Reduction to 1-Methyl-3-phenylpiperazine

- Reducing agents: Lithium aluminum hydride (LiAlH4) is preferred for effective reduction.

- Solvent: Tetrahydrofuran (THF) under nitrogen atmosphere.

- Conditions: Addition of the intermediate to LiAlH4 suspension at 10-15 °C, heating to 50-55 °C for 3-4 hours.

- Work-up: Quenching with ethyl acetate and aqueous sodium hydroxide solution, filtration, and purification by refluxing with hexane and charcoal treatment.

- Yield: Approximately 60.5% isolated yield.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Reduction of 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one with LiAlH4 in THF at 50-55 °C for 3-4 hours | 60.5% | Produces 1-methyl-3-phenylpiperazine |

This method is well-documented in patent literature and allows for the preparation of the piperazine core with high purity and reasonable yields suitable for further derivatization.

Alternative Method: Synthesis via Methyl N-Substituted Iminomonoacetate

A different synthetic approach focuses on the preparation of related piperazine-2,6-dione derivatives, which are structurally close analogues and may be adapted for this compound synthesis.

Synthetic Route Summary

- Starting materials: Methyl N-substituted iminomonoacetate and bromoacetamide derivatives.

- Key steps:

- Formation of an acetamide intermediate by reaction of aniline with bromoacetyl bromide.

- Preparation of an ester intermediate by reaction of 2-bromo-N-phenylacetamide with methyl N-substituted iminomonoacetate.

- Hydrolysis of the ester to the corresponding acid.

- Cyclization by refluxing the acid in acetic anhydride with sodium acetate catalyst to form the piperazine-2,6-dione ring.

Advantages and Limitations

- The method is a facile, efficient single-step cyclization to form the piperazine-2,6-dione ring.

- High yields (>90%) are reported for ester intermediates.

- The route is adaptable for parallel synthesis of analogues.

- Limitations include the availability of starting materials and the need for high-quality reagents such as N,N’-carbonyldiimidazole in some variants.

Representative Data Table of Analogues Synthesized (Adapted)

| Compound | R1 Group | R2 Group | X Substituent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 4a | (CH2)4 | H | - | High | Baseline compound |

| 4b | (CH2)4 | Cl | - | High | Halogen substitution |

| 4d | (CH2)4 | cyclopentyloxy | - | High | Highest herbicidal activity |

| 4g | CH3 | H | propargyloxy | High | Functionalized side chain |

| 4l | C(CH3)3 | H | cyclopentyloxy | High | Bulky alkyl substitution |

This synthetic route has been used to prepare a variety of 1-phenyl-piperazine-2,6-dione derivatives, demonstrating the potential to adapt the methodology for this compound with appropriate modifications.

Comparative Analysis of Preparation Methods

| Feature | Ester-Amination & Reduction Route | Iminomonoacetate Cyclization Route |

|---|---|---|

| Starting Materials | Methyl benzoylformate, N-methyl ethylenediamine | Methyl N-substituted iminomonoacetate, bromoacetamide derivatives |

| Key Intermediate | 3,4-Dehydro-piperazine-2-one | Ester and acid intermediates |

| Reduction Step | LiAlH4 or NaBH4 reduction | Cyclization via acetic anhydride |

| Yield | 48-70% for intermediate, ~60% final | >90% for ester intermediate, high for final product |

| Scalability | Demonstrated at multi-kilogram scale | Suitable for parallel synthesis |

| Complexity | Multi-step with reduction and work-up | Single-step cyclization after ester hydrolysis |

| Applicability | Specific for 1-methyl-3-phenylpiperazine derivatives | Broad for 1-phenyl-piperazine-2,6-diones |

Research Findings and Notes

- The ester-ethylenediamine route is well-established and patented, providing a reliable method for preparing 1-methyl-3-phenylpiperazine derivatives, which can be further modified to this compound analogues.

- The iminomonacetate route offers a novel, efficient approach for synthesizing piperazine-2,6-diones with potential for rapid analogue synthesis and biological screening.

- Reduction agents such as lithium aluminum hydride are critical for successful conversion of the dehydro intermediate to the piperazine ring.

- Reaction conditions such as temperature control and solvent choice significantly impact yields and purity.

- The choice of method depends on the desired substitution pattern, scale, and available starting materials.

Q & A

Basic: What are the established synthetic routes for 1-Methyl-6-phenylpiperazine-2,3-dione, and what reaction conditions optimize yield?

The synthesis of piperazine-dione derivatives often involves multi-step alkylation or cyclization reactions. For example, similar compounds like 1-(2-fluorobenzyl)piperazine triazoles are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system . For this compound, alkylation of a phenyl-substituted precursor with methylating agents (e.g., methyl iodide) under reflux in aprotic solvents like sulfolane or DMF may be effective. Reaction monitoring via TLC (hexane:ethyl acetate, 1:2) and purification via silica gel chromatography (ethyl acetate:hexane gradients) are typical .

Basic: How can the crystal structure of this compound be determined, and what software tools are recommended?

Single-crystal X-ray diffraction is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

- Data collection at low temperature (e.g., 100 K) to minimize thermal motion.

- Structure solution via direct methods (SHELXS) or intrinsic phasing.

- Refinement with SHELXL, incorporating hydrogen atom positions using riding models and addressing disorder in the phenyl/methyl groups .

OLEX2 provides a user-friendly interface for SHELX workflows, enabling real-time visualization and validation .

Advanced: How do structural modifications at the phenyl or methyl groups influence the compound’s bioactivity, and what computational methods validate these effects?

Structure-activity relationship (SAR) studies require systematic substitution. For example:

- Phenyl ring modifications : Introducing electron-withdrawing groups (e.g., -F, -Cl) or hydrophilic substituents (e.g., -OH) can alter solubility and target binding. Derivatives like 6-(4-hydroxyphenyl)piperazine show enhanced water solubility .

- Methyl group replacement : Bulkier alkyl chains may sterically hinder interactions, while polar groups (e.g., -NH₂) could improve hydrogen bonding.

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations assess binding affinities to targets like enzymes or receptors. Validate predictions with in vitro assays (e.g., enzyme inhibition) .

Advanced: What challenges arise in refining the crystal structure of this compound, particularly regarding disorder or twinning?

Disorder in the phenyl or methyl groups is common due to rotational freedom. Mitigation strategies include:

- Collecting high-resolution data (≤ 0.8 Å) to resolve overlapping electron density.

- Applying restraints (e.g., DFIX, SIMU) in SHELXL to model plausible bond lengths/angles.

For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin laws and partition intensities .

Advanced: What analytical methods are recommended for detecting and quantifying impurities in synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection or LC-MS is optimal. Use reference standards (e.g., 1-Ethylpiperazine-2,3-dione, CAS 59702-31-7) for calibration . Key parameters:

- Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).

- Mobile phase : Acetonitrile/water gradients with 0.1% formic acid.

- Detection : UV at 254 nm or MS in positive ion mode.

Validate method specificity and sensitivity per ICH guidelines .

Advanced: How can conflicting spectroscopic data (e.g., NMR, MS) from different synthesis batches be resolved?

Contradictions may arise from residual solvents, tautomerism, or diastereomer formation. Strategies:

- NMR : Compare ¹H/¹³C spectra with DFT-calculated chemical shifts (Gaussian, ORCA). Use 2D experiments (COSY, HSQC) to assign ambiguous signals .

- MS : High-resolution ESI-MS (HRMS) confirms molecular formulas. For example, a deviation > 5 ppm suggests impurities or incorrect assignments .

Replicate syntheses under controlled conditions (e.g., inert atmosphere) to isolate variables .

Advanced: What experimental protocols assess the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC at 0, 24, and 48 hours .

- Thermal stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 4°C, -20°C, and -80°C for 1–6 months to evaluate long-term stability .

- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.